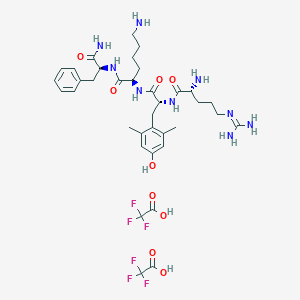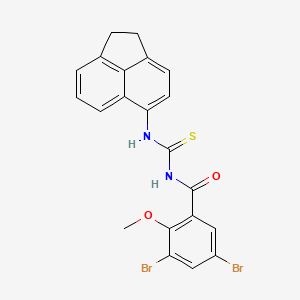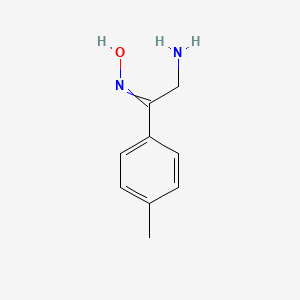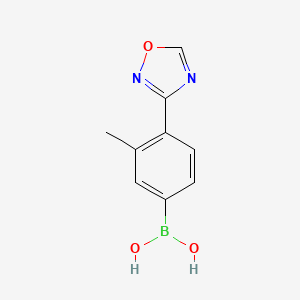![molecular formula C15H14N4OS B12455322 2-[(5-cyano-2,3'-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12455322.png)
2-[(5-cyano-2,3'-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-cyano-2,3’-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide is a complex organic compound that features a bipyridine core with a cyano group and a sulfanyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyano-2,3’-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide typically involves the reaction of 5-cyano-2,3’-bipyridine with N,N-dimethylacetamide in the presence of a suitable sulfanylating agent. The reaction conditions often require a controlled temperature environment and the use of solvents such as ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-cyano-2,3’-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bipyridine core allows for substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the bipyridine core, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-[(5-cyano-2,3’-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. The cyano group and sulfanyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-bipyridine: A simpler bipyridine derivative without the cyano and sulfanyl groups.
4,4’-bipyridine: Another bipyridine derivative with different substitution patterns, used in the synthesis of coordination polymers and materials with unique electronic properties.
Uniqueness
The combination of these functional groups with the bipyridine core allows for the formation of a wide range of derivatives and complexes, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C15H14N4OS |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H14N4OS/c1-19(2)14(20)10-21-15-11(8-16)5-6-13(18-15)12-4-3-7-17-9-12/h3-7,9H,10H2,1-2H3 |
InChI-Schlüssel |
NOTDDDKAHAHWIX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CSC1=C(C=CC(=N1)C2=CN=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-N'-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide](/img/structure/B12455252.png)

![2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12455271.png)


![N~2~-(3,5-dimethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12455285.png)


amino}cyclopentanecarboxamide](/img/structure/B12455303.png)
![2-(2,5-Dimethyl-7-pentafluoroethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12455305.png)
![3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12455314.png)

![4-Oxo-4-{[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]amino}butanoic acid](/img/structure/B12455329.png)
